molecular formula C20H17N3O2 B15062126 Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate

Cat. No.: B15062126
M. Wt: 331.4 g/mol
InChI Key: PUQRUXYHVPWKHN-UHFFFAOYSA-N
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Description

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is an organic compound with the molecular formula C20H17N3O2 It is known for its unique structure, which includes a pyrimidine ring substituted with an ethyl ester and a diphenylmethyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate typically involves the reaction of 5-amino-2-pyrimidinecarboxylic acid with diphenylmethanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as toluene or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of this compound. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(diphenylmethylene)glycinate: Another compound with a similar diphenylmethylene group but different core structure.

    Benzyl-N-(diphenylmethylene)-glycine ethyl ester: A related compound with a benzyl group instead of the pyrimidine ring.

Uniqueness

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is unique due to its combination of a pyrimidine ring and a diphenylmethyleneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 5-(benzhydrylideneamino)pyrimidine-2-carboxylate

InChI

InChI=1S/C20H17N3O2/c1-2-25-20(24)19-21-13-17(14-22-19)23-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3

InChI Key

PUQRUXYHVPWKHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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